![molecular formula C29H29NO6 B13339611 L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13339611.png)
L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a complex organic compound that features a phenylalanine backbone with additional functional groups, including a dioxolane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Dioxolane Ring: The dioxolane ring is introduced by reacting the protected phenylalanine with a suitable diol and an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are often employed to handle the increased volume and ensure consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Fmoc group is usually removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Deprotected amino acids ready for further reactions.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a building block in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The dioxolane ring can influence the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. Molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can act as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the dioxolane ring.
Boc-L-Phenylalanine: Uses a different protecting group (Boc) instead of Fmoc.
L-Phenylalanine Methyl Ester: A simpler derivative used in different synthetic applications.
Uniqueness
L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to the presence of both the Fmoc protecting group and the dioxolane ring. This combination provides enhanced stability and reactivity, making it particularly useful in complex synthetic procedures and specialized research applications.
Eigenschaften
Molekularformel |
C29H29NO6 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
(2S)-3-[4-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H29NO6/c1-17-18(2)36-28(35-17)20-13-11-19(12-14-20)15-26(27(31)32)30-29(33)34-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,17-18,25-26,28H,15-16H2,1-2H3,(H,30,33)(H,31,32)/t17?,18?,26-,28?/m0/s1 |
InChI-Schlüssel |
RIVRKMWITMVBAS-AIUVUFQZSA-N |
Isomerische SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Kanonische SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


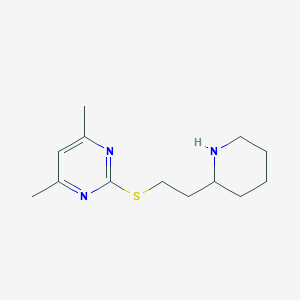
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
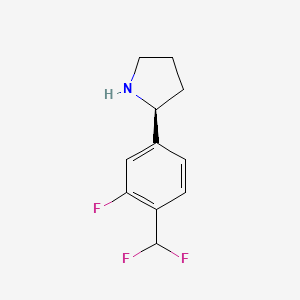
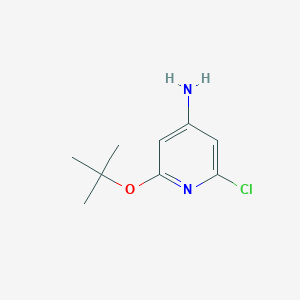
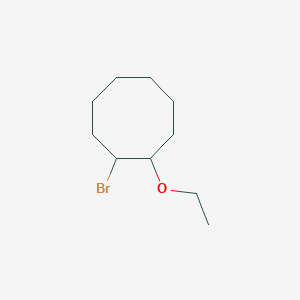
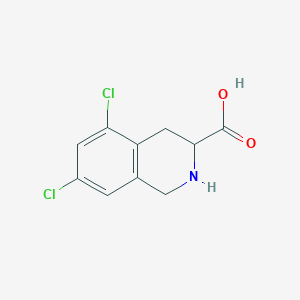
![[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)
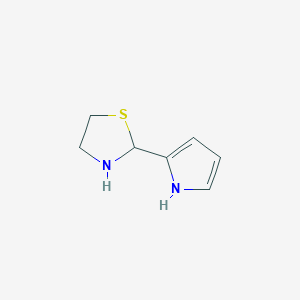

![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)



![1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13339613.png)
